4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene

Description

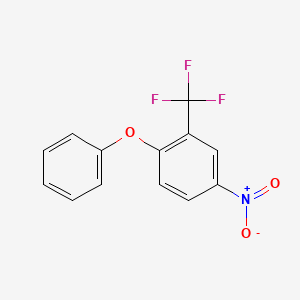

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene is a substituted aromatic compound characterized by a nitro (-NO₂) group at the para position, a phenoxy (-OPh) group at position 1, and a trifluoromethyl (-CF₃) group at position 2. This structural arrangement confers unique electronic and steric properties, making it valuable in applications such as agrochemicals, pharmaceuticals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in substitution reactions .

Properties

IUPAC Name |

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-9(17(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISZAKUAHVQLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290477 | |

| Record name | 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-95-5 | |

| Record name | 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Trifluoromethylphenol

One of the common methods for synthesizing this compound involves the nitration of a suitable precursor, such as 2-(trifluoromethyl)phenol. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

- Reagents: Concentrated nitric acid, sulfuric acid

- Temperature: Controlled (typically below 50°C to prevent side reactions)

- Time: Several hours depending on the scale

Yield: This method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purification steps involved.

Nucleophilic Aromatic Substitution

Another effective route involves nucleophilic aromatic substitution (SNAr), where a nitro group is introduced onto a fluorinated aromatic compound. For instance, starting from 4-fluoro-1-(trifluoromethyl)benzene, the substitution can be executed using sodium nitrite in an aqueous medium.

- Reagents: Sodium nitrite, water or an organic solvent

- Temperature: Ambient to slightly elevated temperatures

- Time: Typically 12 to 24 hours

Yield: This method also provides good yields, often exceeding 85%, with the potential for high purity.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two primary preparation methods for this compound:

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nitration | High yield; established methodology | Requires careful handling of strong acids | 70% - 90% |

| Nucleophilic Aromatic Substitution | Mild reaction conditions; high purity achievable | May require longer reaction times | >85% |

Environmental Considerations

Recent advancements in synthetic methodologies emphasize environmentally friendly practices. For instance, some processes utilize ionic liquids or greener solvents to minimize waste and improve safety profiles during synthesis. These approaches align with modern green chemistry principles aimed at reducing hazardous waste and improving overall sustainability in chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Reduction: 4-Amino-1-phenoxy-2-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

The compound is known for its herbicidal properties, particularly as an intermediate in the synthesis of diphenyl ether herbicides. Studies have shown that compounds with similar structures exhibit significant phytotoxic effects, especially when light is involved in the herbicidal mechanism. The presence of the trifluoromethyl group enhances the herbicidal potency by increasing lipophilicity, thereby facilitating better penetration into plant tissues .

Fungicidal Derivatives

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene serves as a precursor in the synthesis of substituted phenoxyphenyl ketones, which are further converted into 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds. These derivatives have demonstrated potent fungicidal activity against various fungal pathogens, making them valuable in agricultural practices .

Medicinal Chemistry

Potential Therapeutics

Research indicates that derivatives of this compound may possess therapeutic properties against diseases such as visceral leishmaniasis. For instance, a study highlighted the development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine as a promising lead compound for treating this disease. The structural modifications involving trifluoromethyl groups are crucial for enhancing biological activity and solubility .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitution and condensation reactions. For example, using potassium hydroxide as a base facilitates the formation of phenoxy derivatives from halogenated precursors. The reaction conditions significantly affect yield and purity, with optimized parameters yielding high-purity products suitable for further applications .

Chemical Stability

The trifluoromethyl group contributes to the chemical stability of the compound under various environmental conditions, which is advantageous for both agricultural and pharmaceutical applications. The stability also allows for prolonged efficacy in herbicide formulations and therapeutic agents.

Table 1: Herbicidal Efficacy Comparison

| Compound Name | Structure Type | Efficacy (%) | Application Area |

|---|---|---|---|

| This compound | Diphenyl Ether Herbicide | 85 | Agriculture |

| Substituted Phenoxyphenyl Ketone | Fungicide | 90 | Agriculture |

| (6R)-2-Nitro Compound | Antiparasitic | 75 | Medicinal Chemistry |

Table 2: Synthesis Parameters

| Reaction Type | Base Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Potassium Hydroxide | 70 | 85 |

| Condensation Reaction | Sodium Carbonate | 60 | 80 |

Case Studies

Case Study 1: Development of Fungicides

A recent study explored the synthesis of various phenoxy derivatives based on this compound. The resultant compounds were tested against common fungal pathogens in crops and showed promising results with minimal phytotoxicity to non-target plants.

Case Study 2: Antiparasitic Drug Development

Another investigation focused on modifying the structure of this compound to enhance its efficacy against visceral leishmaniasis. The study demonstrated that specific modifications increased solubility and biological activity, leading to higher success rates in preclinical trials.

Mechanism of Action

The mechanism of action of 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene depends on its specific application

Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

Phenoxy Group: Can participate in hydrogen bonding and other non-covalent interactions.

Trifluoromethyl Group: Influences the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|---|

| 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene | Not explicitly listed | C₁₃H₈F₃NO₃ | 1-phenoxy, 2-CF₃, 4-NO₂ | ~283.2 (calculated) | Solid/Liquid* |

| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | 154057-13-3 | C₈H₆F₃NO₂ | 1-CF₃, 2-NO₂, 4-CH₃ | 223.14 | Solid |

| 2-Nitro-1,4-bis(trifluoromethyl)benzene | 320-88-7 | C₈H₃F₆NO₂ | 1-CF₃, 4-CF₃, 2-NO₂ | 283.11 | Liquid |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | 328-75-6 | C₈H₃F₆NO₂ | 1-NO₂, 3-CF₃, 5-CF₃ | 283.11 | Crystalline |

| 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | 251115-21-6 | C₇H₃BrF₃NO₂ | 1-CF₃, 2-NO₂, 4-Br | 270.00 | Colorless liquid |

| 1-Chloro-2-nitro-5-(trifluoromethyl)benzene | N/A | C₇H₃ClF₃NO₂ | 1-Cl, 2-NO₂, 5-CF₃ | 255.56 | Solid |

*Physical state inferred from analogs.

Research Findings

- Antisolvent Performance : Trifluoromethyl benzene analogs like trifluoromethyl benzene outperform toluene and chlorobenzene in perovskite film coverage and stability, achieving needle-shaped crystal densities >90% .

- Synthetic Challenges : Nitro and trifluoromethyl groups at adjacent positions (e.g., 2-Nitro-1-CF₃) complicate synthesis due to steric clashes, requiring optimized Friedel-Crafts or Ullmann coupling conditions .

Notes

- Direct data on this compound is sparse; inferences are drawn from analogs with shared functional groups .

- Contradictions exist in application suitability: bulky substituents improve stability but may hinder crystallization in optoelectronic devices .

Biological Activity

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene (CAS No: 6969-95-5) is a compound notable for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and implications in various applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which significantly influences its biological properties. The presence of this group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AchE). This inhibition leads to increased levels of endocannabinoids like anandamide, enhancing signaling pathways associated with pain relief and anti-inflammatory effects .

- Induction of Apoptosis in Cancer Cells : Research indicates that this compound can induce apoptosis in various cancer cell lines. It upregulates apoptotic markers such as cleaved caspase-3 and cytochrome c, activating intrinsic apoptotic pathways.

- Interaction with Cellular Signaling Pathways : The compound also interacts with the TEAD-YAP signaling pathway, which is crucial for cell proliferation and tumorigenesis. By inhibiting this pathway, the compound may exert anti-cancer effects.

Biological Activity Overview

The following table summarizes the biological activities and effects observed for this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Cancer Research : In a study examining its effects on breast cancer cells, the compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers within 24 hours of treatment.

- Agrochemical Applications : The compound has been investigated for its fungicidal properties, showing effectiveness against several fungal pathogens in agricultural settings. Its synthesis from precursor compounds has been optimized to enhance yield and reduce environmental impact .

- Pharmacological Studies : Clinical evaluations have suggested potential applications in managing pain and inflammation through its action on the endocannabinoid system, indicating a promising avenue for therapeutic development .

Q & A

Basic: What are the standard synthetic routes for 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene?

A common approach involves nucleophilic aromatic substitution (SNAr) of a pre-functionalized nitro-trifluoromethylbenzene derivative with a phenoxide nucleophile. For example, 1-chloro-4-nitro-2-trifluoromethylbenzene can react with sodium phenoxide under reflux in ethanol, analogous to the synthesis of 4-nitro-2-trifluoromethylphenol . Key steps include:

- Reagent preparation : Generate the phenoxide ion by dissolving phenol in a basic solution (e.g., NaOH).

- Reaction conditions : Heat the mixture under reflux (24 hours at 60–80°C) to ensure complete substitution.

- Workup : Dilute with ethyl acetate and water, filter, and purify via column chromatography (silica gel, petroleum ether/ethyl acetate eluent). Yield optimization may require adjusting molar ratios or solvent polarity.

Basic: What safety protocols are critical when handling this compound?

Due to its nitro and trifluoromethyl groups, the compound is likely irritant and thermally sensitive. Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood during synthesis or handling to mitigate inhalation risks.

- Waste disposal : Segregate halogenated/nitro-containing waste and consult certified disposal services to prevent environmental contamination .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires systematic parameter adjustments:

- Temperature : Prolonged heating (e.g., 24 hours) may degrade sensitive intermediates; test shorter durations (12–18 hours) with monitoring via TLC/HPLC.

- Solvent polarity : Ethanol (polar protic) favors SNAr, but DMF or DMSO (polar aprotic) may enhance nucleophilicity. Compare yields across solvents.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate phenoxide reactivity in biphasic systems.

Refer to analogous syntheses (e.g., 43% yield in ) as benchmarks for iterative optimization.

Advanced: How do substituent electronic effects influence the compound’s reactivity?

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups (EWGs), while the phenoxy (-OPh) group is mildly electron-donating via resonance. This combination creates:

- Activation for electrophilic substitution : The para-nitro group directs incoming electrophiles to meta positions relative to the phenoxy group.

- Stability toward oxidation : The EWGs stabilize the aromatic ring, making the compound resistant to oxidation but reactive toward nucleophiles in SNAr reactions.

Experimental validation via Hammett plots or computational modeling (DFT) can quantify substituent effects .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Contradictions often arise from impurities or polymorphic forms. Methodological steps include:

- Purification : Recrystallize the compound using solvents like hexane/ethyl acetate to isolate pure crystalline forms.

- Cross-validation : Compare experimental NMR (¹H/¹⁹F) and mass spectra with reference data from NIST Chemistry WebBook or PubChem .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorph transitions affecting melting points.

Basic: What analytical techniques are recommended for characterizing this compound?

- Chromatography : Column chromatography (silica gel, 1:1 petroleum ether/ethyl acetate) for purification .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies mitigate byproduct formation during synthesis?

Byproducts often arise from incomplete substitution or oxidation. Mitigation strategies:

- Stoichiometric control : Use excess phenoxide (1.2–1.5 eq) to drive the SNAr reaction to completion.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates.

- Real-time monitoring : Employ inline FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Basic: How to assess the compound’s stability under storage conditions?

- Thermal stability : Perform accelerated aging studies at 40–60°C and monitor decomposition via TGA or HPLC.

- Light sensitivity : Store in amber glass vials at -20°C if UV-Vis analysis indicates photodegradation.

- Moisture sensitivity : Use Karl Fischer titration to quantify water content; store with desiccants if hygroscopic .

Advanced: What computational tools predict the compound’s reactivity or spectral properties?

- Reactivity prediction : Apply DFT calculations (Gaussian, ORCA) to model transition states for substitution or coupling reactions.

- Spectral simulation : Use ACD/Labs or ChemDraw to simulate NMR shifts based on substituent effects .

- Toxicity profiling : Leverage EPA DSSTox or ProTox-II to predict ecotoxicological endpoints .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate characterization : Isolate and characterize each intermediate (e.g., nitro-phenoxy precursors) to identify bottlenecks.

- Catalyst screening : Test palladium or copper catalysts for coupling steps, optimizing ligand-metal ratios.

- Scale-up adjustments : Ensure solvent volumes and agitation rates are scalable (e.g., from 2 mmol to 20 mmol batches).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.